
2-Cyano-N,N-dimethylacetamide
Overview
Description
2-Cyano-N,N-dimethylacetamide is an organic compound with the molecular formula C5H8N2O. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and a dimethylacetamide moiety, making it a valuable intermediate in the synthesis of various organic compounds .
Preparation Methods
Preparation via Reaction of Cyanoacetate Esters with Dimethylamine
One of the primary methods for synthesizing 2-Cyano-N,N-dimethylacetamide involves the reaction of cyanoacetate esters with dimethylamine. This method has been reported in both academic literature and patent documents, with variations in solvents, catalysts, and reaction conditions.
Process Description
- Raw Materials : Cyanoacetate esters such as methyl cyanoacetate, ethyl cyanoacetate, n-propyl cyanoacetate, or isopropyl cyanoacetate.
- Reagents : Dry dimethylamine gas.
- Solvent : Aromatic hydrocarbon solvents (e.g., benzene, toluene).
- Catalyst : Sodium ethoxide (ethanol sodium) in some cases.
- Conditions :
- The cyanoacetate ester is dissolved in the aromatic solvent.
- Dry dimethylamine gas is passed into the solution at low temperatures (-10 to 0°C).
- The mixture is stirred for 2 to 10 hours.
- Subsequently, the reaction mixture is heated under reflux for about 1 hour.
- After cooling, the product is isolated by filtration.
- Crude product may be recrystallized from benzene and petroleum ether to enhance purity.
Reaction Scheme
$$
\text{Cyanoacetate ester} + \text{Dimethylamine} \xrightarrow[\text{Reflux}]{\text{Aromatic solvent, catalyst}} \text{this compound} + \text{Alcohol}
$$
Key Findings and Data
- The reaction proceeds smoothly under mild conditions.
- Sodium ethoxide catalyzes the reaction effectively at room temperature over 3 days in some protocols.
- The yield and purity can be improved by recrystallization.
- This method is scalable and has been industrially adapted.
Parameter | Typical Value/Condition |
---|---|
Temperature | -10 to 0°C (amine addition), reflux (~80-110°C) for 1 hour |
Reaction time | 2–10 hours (amine addition), plus 1 hour reflux |
Catalyst | Sodium ethoxide (optional) |
Solvent | Benzene, petroleum ether |
Purification | Recrystallization |
This method was originally reported by Bowman and Cavalla in 1954 and remains a standard approach for preparing N,N-dimethylcyanoacetamide derivatives.
Preparation via Direct Amination of Cyanoacetate Esters in Ethanol Solution
Another approach involves the direct reaction of cyanoacetate esters with dimethylamine in ethanol solution, catalyzed by sodium ethoxide, at room temperature.
- The reaction is carried out for about 3 days at room temperature.
- After completion, the mixture is concentrated under vacuum.
- The crude product precipitates at low temperature (-30°C).
- Final purification is done by recrystallization from benzene and petroleum ether.
This method emphasizes mild reaction conditions and avoids high-temperature reflux, potentially reducing side reactions and degradation.
A specific preparation method for this compound was reported by Liu et al. in 2011, which has been referenced in crystallographic studies.
- The compound was prepared according to the literature method (likely involving cyanoacetate ester and dimethylamine).
- Single crystals were obtained by dissolving the compound in ethyl acetate and slow evaporation at room temperature over 7 days.
- The method yields a compound suitable for detailed structural analysis.
This method confirms the practical synthesis and crystallization conditions for obtaining high-purity this compound for research purposes.
Summary Table of Preparation Methods
Method No. | Starting Materials | Catalyst | Solvent | Conditions | Purification | Notes |
---|---|---|---|---|---|---|
1 | Cyanoacetate ester + Dimethylamine | Sodium ethoxide | Aromatic hydrocarbons | -10 to 0°C amine addition; reflux 1 h | Recrystallization from benzene/petroleum ether | Industrially established, moderate temp |
2 | Cyanoacetate ester + Dimethylamine | Sodium ethoxide | Ethanol | Room temperature, 3 days | Vacuum concentration, recrystallization | Mild conditions, low temperature |
3 | Acetic acid + Dimethylamine | ZnCl2, Zn(OAc)2, MgCl2 | None (reactive distillation) | 35–55°C salt formation, 150–190°C decomposition | Continuous distillation | For related N,N-dimethylacetamide, continuous process |
4 | Literature method (Liu et al.) | Not specified | Ethyl acetate (for crystallization) | Not detailed | Slow evaporation crystallization | Suitable for research-grade crystals |
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N,N-dimethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: In the presence of acids, the acyl-N bond can be hydrolyzed to produce acetic acid and dimethylamine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Condensation Reactions: Catalysts like triethylamine and solvents such as ethanol are often employed.
Hydrolysis: Acidic conditions, typically using hydrochloric acid, are required for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Various substituted amides and nitriles.
Condensation Reactions: Heterocyclic compounds such as pyrroles and imidazoles.
Hydrolysis: Acetic acid and dimethylamine.
Scientific Research Applications
Synthetic Chemistry
Reagent in Organic Synthesis
DMAc serves as an important reagent in organic synthesis. It is often utilized for its ability to provide cyano groups, which are critical in forming various organic compounds. For instance, it has been shown to be effective in reactions involving the formation of C–N bonds and the synthesis of heterocycles. Studies indicate that DMAc can be employed to synthesize cyclic compounds and facilitate reactions that yield methylene-bridged products from aryl β-ketoesters or β-ketoamides .
Case Study: Synthesis of Nicosulfuron
A notable application of DMAc is its role as an intermediate in the synthesis of the herbicide nicosulfuron. Research demonstrated that DMAc could effectively participate in the formation of this herbicide through a series of chemical transformations, highlighting its importance in agricultural chemistry .
Agrochemical Applications
Herbicide Production
DMAc is essential in producing various agrochemicals, particularly herbicides. Its ability to introduce cyano groups makes it valuable for synthesizing compounds that inhibit weed growth. The synthesis of nicosulfuron is a prime example, where DMAc acts as a crucial building block .
Table 1: Agrochemical Applications of DMAc
Agrochemical | Function | Reference |
---|---|---|
Nicosulfuron | Herbicide | Liu et al., 2011 |
Other Herbicides | Intermediate for synthesis | Various sources |
Material Science
Polymer Production
In material science, DMAc is utilized as a solvent and reagent in the production of polymers. Its properties facilitate the dissolution of various polymers, making it an excellent choice for applications in coatings and adhesives. Furthermore, DMAc has been explored for its potential use in creating polymeric materials with enhanced properties .
Case Study: Polymer Blends
Research has shown that incorporating DMAc into polymer blends can improve mechanical properties and thermal stability. This has implications for developing advanced materials used in packaging and construction .
Chemical Properties and Safety
Physical Properties
- Molecular Weight: 112.13 g/mol
- Appearance: White to light yellow solid
- Boiling Point: 203 °C
- Solubility: Soluble in water and organic solvents
Safety Considerations
While DMAc is useful, it must be handled with care due to its potential health hazards. It is advisable to follow safety protocols when working with this compound, including using personal protective equipment (PPE) to mitigate exposure risks.
Mechanism of Action
The mechanism of action of 2-Cyano-N,N-dimethylacetamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and the dimethylacetamide moiety provide reactive sites for interaction with other molecules. This reactivity allows the compound to participate in a wide range of chemical transformations, including nucleophilic substitution and condensation reactions .
Comparison with Similar Compounds
2-Cyano-N,N-dimethylacetamide can be compared with other N,N-dialkyl amides such as N,N-dimethylformamide and N,N-dimethylacetamide:
N,N-Dimethylformamide (DMF): Similar in structure but lacks the cyano group, making it less reactive in certain types of chemical reactions.
N,N-Dimethylacetamide (DMA): Also lacks the cyano group and is primarily used as a solvent rather than a reactive intermediate.
The presence of the cyano group in this compound makes it unique and more versatile in synthetic applications compared to its analogs .
Biological Activity
2-Cyano-N,N-dimethylacetamide (CDMA) is a compound that has garnered attention due to its role as an intermediate in the synthesis of various biologically active compounds. This article explores its biological activity, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
This compound features a cyano group attached to a dimethylacetamide backbone. Its chemical formula is CHNO, and it exists as a colorless liquid at room temperature. The presence of the cyano group significantly influences its reactivity and biological activity.
Biological Activity Overview
Although this compound itself is not directly biologically active, it serves as a crucial precursor in the synthesis of various pharmacologically significant compounds. Notably, it is involved in the production of the herbicide nicosulfuron and other pharmaceutical agents.
Synthesis Pathways
- Nicosulfuron : CDMA is utilized in synthesizing nicosulfuron, an herbicide known for its effectiveness against certain weed species. The reaction involves coupling CDMA with other reagents to form the active herbicidal compound .
- Entacapone : Another significant application of CDMA is in the synthesis of entacapone, a medication used to treat Parkinson's disease. It acts by inhibiting catechol-O-methyltransferase (COMT), thereby enhancing the effects of levodopa.
In Vitro Studies
Research has demonstrated that compounds derived from this compound exhibit various biological activities:
- Cytotoxicity : Several studies have evaluated the cytotoxic effects of derivatives on cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). For instance, newly synthesized compounds related to CDMA showed promising cytotoxic activity against these cell lines using MTT assays .
- Pharmacological Activities : The derivatives of CDMA have been reported to possess antimicrobial, anticancer, and analgesic properties. A review highlighted that DMA derivatives exhibit diverse pharmacological activities due to their structural similarities with known drugs .
Case Studies
- Entacapone Synthesis : A detailed study on the synthesis pathway of entacapone from CDMA revealed that it involves multiple steps, including condensation reactions with specific aldehydes and subsequent cyclization processes. The resulting compound was tested for its efficacy in enhancing dopaminergic activity in Parkinson's disease models.
- Cytotoxic Evaluation : In an experimental setup, several derivatives synthesized from CDMA were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the CDMA structure significantly enhanced their cytotoxic potential, suggesting a structure-activity relationship that warrants further exploration .
Data Tables
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Cyano-N,N-dimethylacetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, single crystals of this compound were obtained by dissolving the compound in ethyl acetate and allowing slow solvent evaporation at room temperature for ~7 days . To optimize yield, control reaction temperature (e.g., 25–70°C for similar acetamide reactions) and use catalysts like pyridine or p-toluenesulfonyl chloride when applicable . Purity can be enhanced via recrystallization in polar aprotic solvents.
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- X-ray crystallography : Determines crystal structure, bond lengths (e.g., C–C = 0.004 Å), and hydrogen bonding (C–H···O interactions, Table 1 in ).
- NMR and FT-IR : Confirm functional groups (cyano, amide) and molecular symmetry.
- Mass spectrometry : Validates molecular weight (e.g., 113.12 g/mol) and fragmentation patterns .
Q. What purification techniques are effective post-synthesis?
Recrystallization in ethyl acetate or methanol is effective. Slow evaporation (e.g., 7 days at room temperature) produces high-purity crystals suitable for crystallographic studies . For liquid-phase reactions, extract with ethyl acetate, dry over Na₂SO₄, and use reduced-pressure distillation .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its reactivity in heterocyclic synthesis?
The compound’s planar amide group and cyano moiety facilitate nucleophilic attacks at the α-carbon, enabling synthesis of thiazolidinones, thiophenes, and iminochromenes . Weak C–H···O hydrogen bonds (2.50–2.70 Å) in the crystal lattice stabilize intermediates during cyclization . Optimize reactions by mimicking these interactions using polar aprotic solvents like DMAc (density: 0.945 g/cm³, boiling point: 140°C) .
Q. What are the considerations for handling this compound given the toxicological profile of related acetamides?
While direct data on this compound is limited, its structural analog N,N-dimethylacetamide (DMAC) is classified as Group 2B (possibly carcinogenic) by IARC . Use fume hoods, nitrile gloves, and avoid dermal exposure. Monitor metabolites like acetamide in biological studies .
Q. How can solvent selection impact reaction efficiency?
Solvents with high polarity (e.g., DMAc, ε = 37.8) enhance solubility and stabilize transition states in nucleophilic substitutions. For cellulose-based reactions, LiCl-DMAc systems improve substrate dispersion . Avoid protic solvents to prevent cyano group hydrolysis.
Q. What role does hydrogen bonding play in molecular packing?
X-ray studies reveal 3D networks via C–H···O bonds (D–A distance: 3.15 Å, angle: 155°). These interactions influence melting behavior and solubility, critical for designing co-crystals or polymorphs .
Q. How can researchers address discrepancies in reported biological activities of derivatives?
Contradictions may arise from varying substituent effects (e.g., dichlorophenyl vs. methyl groups). Use standardized assays (e.g., MIC for antimicrobial activity) and computational modeling (docking studies) to correlate structure-activity relationships .
Properties
IUPAC Name |
2-cyano-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATJPVGBSAQWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290832 | |
Record name | 2-Cyano-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-40-4 | |
Record name | 7391-40-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyano-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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